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Compound of Interest

Compound Name: 3,5-Difluorobenzyl bromide

Cat. No.: B117505 Get Quote

An In-Depth Technical Guide to the Reactivity of 3,5-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development
Professionals
Introduction

3,5-Difluorobenzyl bromide (α-Bromo-3,5-difluorotoluene) is a fluorinated organic compound

of significant interest in synthetic chemistry. Its utility stems from the unique reactivity conferred

by the benzylic bromide functional group, which is further modulated by the presence of two

electron-withdrawing fluorine atoms on the aromatic ring. This guide provides a comprehensive

overview of its physicochemical properties, core reactivity, key transformations, and

applications, serving as a technical resource for professionals in research and development.

The compound is a versatile building block and a crucial intermediate in the synthesis of

pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The bromine atom is readily

displaced, making it an excellent substrate for a variety of nucleophilic substitution and

organometallic reactions.[1][4]

Physicochemical Properties
A summary of the key physical and chemical properties of 3,5-Difluorobenzyl bromide is

presented below. These properties are essential for its handling, reaction setup, and

purification.
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Property Value

Molecular Formula C₇H₅BrF₂

Molecular Weight 207.02 g/mol [3]

Appearance
Clear, colorless to slightly yellow/orange liquid[2]

[3][4]

Boiling Point 65 °C at 4.5 mmHg[3]

Density ~1.6 g/mL at 25 °C[2]

Refractive Index (n20/D) ~1.521

CAS Number 141776-91-2[3]

Solubility
Insoluble in water; soluble in organic solvents

like ether, ethanol, and chloroform[2]

Safety
Corrosive, causes severe skin burns and eye

damage. Lachrymatory.[3][5]

Core Reactivity and Electronic Effects
The primary site of reactivity in 3,5-Difluorobenzyl bromide is the carbon-bromine (C-Br)

bond. As a benzylic halide, this bond is inherently activated towards nucleophilic substitution.

The adjacent benzene ring stabilizes the transition state of both S_N1 and S_N2 reactions,

facilitating the departure of the bromide leaving group.

The two fluorine atoms at the meta positions (3 and 5) exert a strong inductive electron-

withdrawing effect (-I effect). This effect polarizes the aromatic ring and, to a lesser extent, the

benzylic carbon, making it more electrophilic and thus more susceptible to attack by

nucleophiles. This electronic modulation enhances its reactivity in comparison to unsubstituted

benzyl bromide in many reactions.

Key Chemical Transformations
3,5-Difluorobenzyl bromide is a versatile substrate for several fundamental organic reactions,

primarily involving the displacement of the bromide ion.
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Nucleophilic Substitution Reactions
The compound readily undergoes nucleophilic substitution, where the bromine atom is

displaced by a wide range of nucleophiles. This is one of its most common applications in

organic synthesis.[1][4]

With N-nucleophiles: Reacts with amines or azide ions to form substituted benzylamines or

benzyl azides. The reaction with sodium azide in DMF is a common example.[4]

With O-nucleophiles: Reacts with alcohols or phenols to form ethers.

Use as a Protecting Group: It can be used to protect hydroxyl or amino groups, forming

stable ether or amine linkages that can be cleaved under specific conditions.[4]
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Caption: Synthesis of the Grignard reagent from its bromide precursor.
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Palladium-Catalyzed Cross-Coupling Reactions
The ability to form C-C bonds makes cross-coupling reactions one of the most valuable

applications of this compound and its derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl methanes or

other substituted aromatic systems. [6]The benzyl bromide can couple directly with

potassium aryltrifluoroborates or other organoboron reagents in the presence of a palladium

catalyst and a base. [6]This reaction tolerates a wide variety of functional groups. [6][7]*

Kumada and Stille Couplings: While less commonly cited for this specific substrate, related

benzyl halides participate in Kumada couplings (with Grignard reagents) and Stille couplings

(with organotin reagents) to form C-C bonds. [8]

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
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Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluorobenzyl Bromide
from Alcohol
This method converts the corresponding alcohol to the bromide using hydrobromic acid and

sulfuric acid. [9]

Reaction Setup: To 120 g of 3,5-difluorobenzyl alcohol in a reaction flask, add 120 mL of

48% hydrobromic acid.

Acid Addition: At room temperature, slowly add 120 mL of concentrated sulfuric acid

dropwise to the mixture.

Reaction: Stir the resulting mixture vigorously for 3 hours at room temperature.

Workup: Pour the reaction solution onto crushed ice. Extract the aqueous mixture with 600

mL of hexane.

Purification: Wash the organic layer sequentially with water and saturated brine. Dry the

organic layer with anhydrous sodium sulfate.

Isolation: Evaporate the solvent under reduced pressure to obtain 3,5-difluorobenzyl
bromide.

Protocol 2: Nucleophilic Substitution with Sodium Azide
This protocol demonstrates a typical S_N2 reaction to form 3,5-difluorobenzyl azide. [4]

Reaction Setup: In a dry reaction flask, dissolve 3,5-difluorobenzyl bromide (7.28 mmol) in

15 mL of N,N-dimethylformamide (DMF).

Reagent Addition: Carefully add sodium azide (0.57 g, 8.74 mmol) to the stirred solution at

room temperature.

Reaction: Continue stirring the mixture under the specified conditions until the reaction is

complete (monitored by TLC or GC).
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Workup and Isolation: Perform an appropriate aqueous workup to remove DMF and excess

sodium azide, followed by extraction with an organic solvent. The final product is purified,

typically by column chromatography.

Protocol 3: Formation of 3,5-Difluorobenzylmagnesium
Bromide (Grignard)
This protocol outlines the preparation of the Grignard reagent in 2-MeTHF. [10]

Preparation: Ensure all glassware is rigorously dried and the reaction is conducted under an

inert atmosphere (argon or nitrogen). Use anhydrous 2-methyltetrahydrofuran (2-MeTHF) as

the solvent.

Magnesium Activation: Place magnesium turnings in the reaction flask. Gentle heating or the

addition of an initiator like iodine or 1,2-dibromoethane may be required.

Initiation: Add a small portion of a solution of 3,5-difluorobenzyl bromide in anhydrous 2-

MeTHF to the magnesium suspension. An exothermic reaction should initiate, indicated by

bubbling or a color change.

Addition: Once initiated, add the remaining 3,5-difluorobenzyl bromide solution dropwise,

maintaining a gentle reflux.

Completion: After the addition is complete, continue stirring until the magnesium is

consumed. The resulting grayish-brown solution is the Grignard reagent, which can be used

directly for subsequent reactions.

Protocol 4: General Suzuki-Miyaura Cross-Coupling
This procedure is a general method for coupling benzyl halides with potassium

aryltrifluoroborates. [6]

Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine the potassium

aryltrifluoroborate (0.5 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), a palladium catalyst

such as PdCl₂(dppf)·CH₂Cl₂ (2 mol%), and 3,5-difluorobenzyl bromide (0.5 mmol).

Solvent Addition: Add a 10:1 mixture of THF/H₂O (5 mL).
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Reaction: Seal the tube and heat the reaction mixture at 77 °C for the required time (e.g., 23

hours), with stirring.

Workup: After cooling to room temperature, dilute the mixture with water and extract with an

organic solvent (e.g., CH₂Cl₂).

Purification: Combine the organic layers, dry over an anhydrous salt, concentrate, and purify

the residue by column chromatography to isolate the diarylmethane product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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